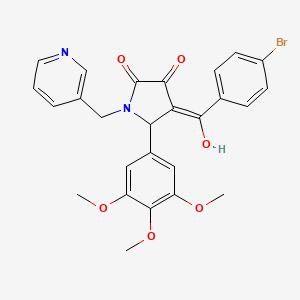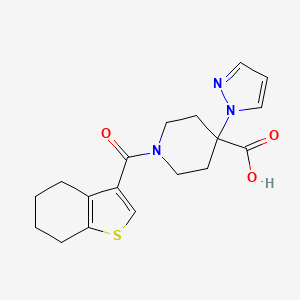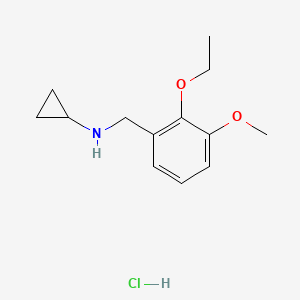![molecular formula C16H13FN2 B5466758 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5466758.png)
2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole, also known as FVIMB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FVIMB is a benzimidazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection.
Mécanisme D'action
The mechanism of action of 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in scientific studies. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating certain enzymes and proteins that are involved in programmed cell death. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole in lab experiments is its potential to inhibit the growth of cancer cells and protect neurons from damage. This makes it a promising candidate for the development of new cancer treatments and neuroprotective drugs. However, one limitation of using this compound in lab experiments is its complex synthesis process, which requires specialized knowledge and equipment.
Orientations Futures
There are several future directions for research on 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole. One direction is to further investigate the mechanism of action of this compound in cancer cells and neurodegenerative diseases. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 4-fluorobenzaldehyde with methylamine to form 4-fluoro-N-methylbenzylamine. This intermediate is then reacted with 2-bromoacetophenone in the presence of a base to form the desired product, this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole has been the subject of numerous scientific studies due to its potential applications in cancer treatment and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2/c1-19-15-5-3-2-4-14(15)18-16(19)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMIFJQTQJEULT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5466675.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5466679.png)
![4-[3-(pentafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5466686.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5466694.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5466712.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5466717.png)
![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5466724.png)
![2-(3-morpholinyl)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide hydrochloride](/img/structure/B5466726.png)

![ethyl 1-[2-(propylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B5466733.png)


![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5466767.png)
![N,N-diethyl-4-{[4-hydroxy-2-(3-hydroxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5466768.png)